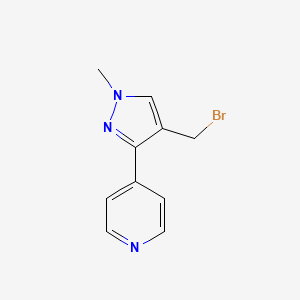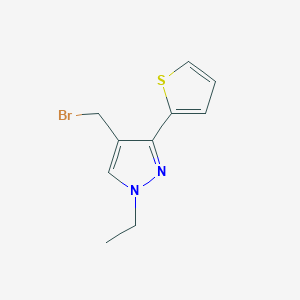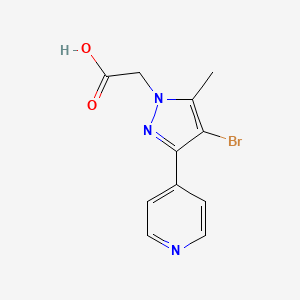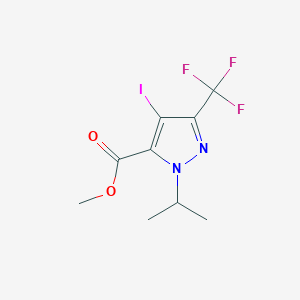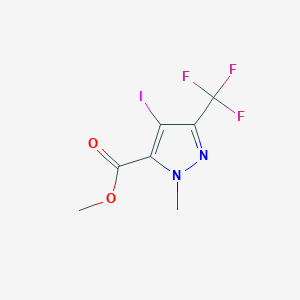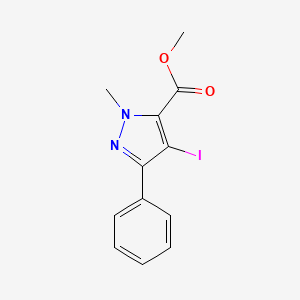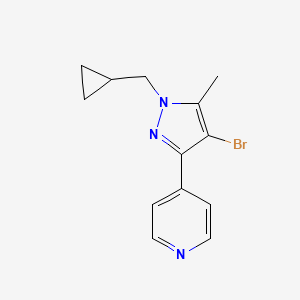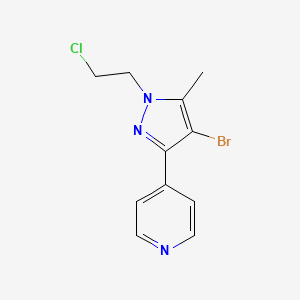
(1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol
描述
(1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic organic compound that features a piperidine ring, a triazole ring, and a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol typically involves a multi-step process:
Formation of the piperidine ring: This can be achieved through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Introduction of the triazole ring: This step often involves a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Attachment of the methanol group: This can be done through nucleophilic substitution reactions where a hydroxyl group is introduced to the triazole ring.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction to form a dihydrotriazole.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products:
Oxidation: Formation of (1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)formaldehyde or (1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)carboxylic acid.
Reduction: Formation of (1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-dihydrotriazol-4-yl)methanol.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound is being investigated for its potential therapeutic effects, including its use as an antimicrobial, antiviral, or anticancer agent.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
- (1-(2-(1-methylpiperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol
- (1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)ethanol
- (1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)propanol
Uniqueness: The unique combination of the piperidine and triazole rings in (1-(2-(1-ethylpiperidin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol provides it with distinct physicochemical properties and biological activities. The presence of the methanol group further enhances its solubility and reactivity, making it a versatile compound for various applications.
属性
IUPAC Name |
[1-[2-(1-ethylpiperidin-4-yl)ethyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-2-15-6-3-11(4-7-15)5-8-16-9-12(10-17)13-14-16/h9,11,17H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINRJVOJLSLOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CCN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1481880.png)
